molecular formula C21H35KO4 B15191277 Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate CAS No. 68630-89-7

Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate

Cat. No.: B15191277
CAS No.: 68630-89-7
M. Wt: 390.6 g/mol
InChI Key: NHPWFESLAMBYTE-UHFFFAOYSA-M
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Description

Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate is a chemical compound with the molecular formula C21H34K2O4. It is known for its unique structure, which includes a cyclohexene ring substituted with carboxyl and hexyl groups, and an octanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate typically involves the reaction of cyclohexene derivatives with appropriate carboxylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the carboxylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate
  • Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-decanoate
  • Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-hexanoate

Uniqueness

Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a cyclohexene ring with carboxyl and hexyl groups, along with an octanoate chain, makes it particularly versatile for various applications .

Properties

CAS No.

68630-89-7

Molecular Formula

C21H35KO4

Molecular Weight

390.6 g/mol

IUPAC Name

potassium;8-(6-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate

InChI

InChI=1S/C21H36O4.K/c1-2-3-4-8-11-17-14-15-18(19(16-17)21(24)25)12-9-6-5-7-10-13-20(22)23;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1

InChI Key

NHPWFESLAMBYTE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC1CC(C(C=C1)CCCCCCCC(=O)[O-])C(=O)O.[K+]

Origin of Product

United States

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